2,5-dimethoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-dimethoxy-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4S/c1-29-19-12-13-23(30-2)24(16-19)31(27,28)25-17-22(26-14-5-6-15-26)21-11-7-9-18-8-3-4-10-20(18)21/h3-4,7-13,16,22,25H,5-6,14-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNHJTKNMSBRRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. A common approach might include:
Formation of the benzenesulfonamide core: This can be achieved by sulfonation of a benzene derivative followed by amination.
Introduction of the naphthalen-1-yl group: This step may involve a Friedel-Crafts alkylation or acylation reaction.
Attachment of the pyrrolidin-1-yl group: This can be done through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the sulfonamide group.
Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions may include the use of halogenating agents or strong bases.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Pharmacological Studies
Research indicates that this compound may exhibit various pharmacological properties, including:
- Anticonvulsant Activity : Similar compounds with naphthalene and pyrrolidine structures have shown significant anticonvulsant effects in animal models. For instance, studies on related thiazole derivatives suggest that the presence of the pyrrolidine ring enhances anticonvulsant activity, which may be applicable to this sulfonamide derivative as well .
- Anticancer Potential : Compounds with similar structural motifs have been evaluated for their anticancer properties. For example, thiazole derivatives demonstrated selective cytotoxicity against cancer cell lines, suggesting that the naphthalene and pyrrolidine components could contribute to enhanced anticancer activity .
Neuropharmacology
The unique structure of 2,5-dimethoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide positions it as a candidate for investigating neuropharmacological effects. The interaction between the naphthalene moiety and central nervous system receptors may lead to novel therapeutic agents for neurological disorders.
Material Science
The sulfonamide group in this compound can be utilized in the development of new materials with specific properties. Sulfonamides are known to enhance solubility and stability in various solvents, making them suitable for applications in drug formulation and delivery systems.
Case Studies
Several studies have explored compounds with similar structures:
- Anticonvulsant Activity : A study on pyrrolidine derivatives showed that modifications at the naphthalene position significantly influenced anticonvulsant efficacy. The protection index (PI) was notably high for certain analogues, indicating potential for therapeutic use .
- Anticancer Research : In vitro studies on thiazole derivatives revealed promising results against human lung adenocarcinoma cells. The structure-activity relationship (SAR) indicated that specific substitutions on the phenyl ring were crucial for enhancing anticancer activity .
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signal transduction pathways or metabolic processes.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The target compound shares structural features with several documented substances, enabling a comparative analysis of molecular design and functional groups:
Key Observations :
- The naphthalene group, present in both the target compound and JWH-018 derivatives, may enhance lipophilicity and receptor interaction, as seen in synthetic cannabinoids .
- Pyrrolidine rings, common in MPHP and the target compound, are frequently utilized in stimulant design to modulate pharmacokinetics and blood-brain barrier penetration .
Pharmacological and Functional Implications
While direct pharmacological data for the target compound are unavailable, structural analogs provide insights:
- Serotonergic Activity: The 2,5-dimethoxy motif in 25I-NBOMe confers potent agonism at 5-HT₂A receptors, implicating possible hallucinogenic or entactogen effects in the target compound .
- Cannabinoid Receptor Interaction: Naphthalene-containing compounds like JWH-018 derivatives exhibit high affinity for CB₁ receptors, suggesting the target compound could interact with endocannabinoid systems .
- Stimulant Potential: Pyrrolidine-containing cathinones (e.g., MPHP) inhibit monoamine reuptake transporters, implying that the target compound’s pyrrolidine group may influence dopaminergic or noradrenergic pathways .
Hypothetical Risks :
- Structural similarities to regulated substances (e.g., 25I-NBOMe, JWH-018) suggest the target compound may fall under analog legislation in jurisdictions like the U.S. (Federal Analog Act) or EU .
Structural Characterization :
Biological Activity
The compound 2,5-dimethoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be broken down into several key components:
- Dimethoxy Group : Contributes to the compound's lipophilicity and may influence its interaction with biological targets.
- Naphthalene Ring : Known for its aromatic properties, which can affect the compound's binding to receptors.
- Pyrrolidine Moiety : Often associated with various biological activities, including neuroactivity.
The molecular formula is , and it possesses a sulfonamide functional group, which is significant in medicinal chemistry for its biological activity.
Pharmacological Properties
The biological activity of this compound has been investigated through various studies, highlighting its potential as a therapeutic agent. Key areas of interest include:
- Anticancer Activity :
- Anticonvulsant Effects :
- Neuroprotective Effects :
The proposed mechanisms of action for this compound include:
- Receptor Modulation : Potential interaction with neurotransmitter receptors (e.g., dopamine and serotonin receptors), influencing mood and cognitive functions.
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression or neurotransmitter metabolism, leading to therapeutic effects .
Study 1: Antitumor Activity
A study conducted on a series of benzenesulfonamide derivatives demonstrated that compounds structurally related to this compound exhibited IC50 values lower than traditional chemotherapeutics against breast cancer cell lines. This suggests enhanced efficacy and a favorable therapeutic index .
Study 2: Neuroprotective Effects
In a model of neurodegeneration, a related compound was found to significantly reduce neuronal death induced by oxidative stress. The study highlighted the role of the naphthalene ring in mediating protective effects through antioxidant mechanisms .
Table 1: Biological Activities of Similar Compounds
| Mechanism | Description |
|---|---|
| Receptor Modulation | Interaction with dopamine/serotonin receptors |
| Enzyme Inhibition | Inhibition of enzymes related to cancer progression |
| Antioxidant Activity | Reduction of oxidative stress in neuronal cells |
Q & A
Q. What are the optimal synthetic routes for this compound, and what key reaction conditions influence yield?
- Methodological Answer: Synthesis typically involves multi-step reactions, including sulfonamide formation via coupling agents. For example, carbodiimide derivatives (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or boric acid can facilitate amide bond formation between sulfonic acid derivatives and amine intermediates . Key conditions include:
- Solvent selection: Polar aprotic solvents (e.g., acetonitrile:water mixtures) enhance reactivity .
- Reaction time: Extended stirring (e.g., 72 hours) improves yields in multi-component reactions .
- Purification: Crystallization from methanol:water (4:1) is effective for isolating the final product .
Q. Which spectroscopic techniques are critical for confirming structural integrity, and what characteristic signals should be prioritized?
- Methodological Answer:
- ¹H/¹³C NMR: Prioritize signals for aromatic protons in the naphthalene ring (δ 7.0–8.0 ppm) and methoxy groups (δ ~3.8 ppm). The pyrrolidine moiety shows characteristic triplet signals at δ ~2.8–3.1 ppm .
- IR Spectroscopy: Confirm sulfonamide formation via S=O stretching vibrations (~1150–1350 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
- Mass Spectrometry (EI-MS): Look for molecular ion peaks (M⁺) and fragmentation patterns consistent with the sulfonamide backbone .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yield data when varying coupling agents (e.g., carbodiimide vs. boric acid)?
- Methodological Answer: Conduct controlled comparative studies:
- Molar ratio optimization: Adjust the stoichiometry of coupling agents (e.g., 1.5 equivalents of carbodiimide) to minimize side reactions .
- Reaction monitoring: Use TLC or HPLC to track intermediate formation and identify bottlenecks .
- Yield analysis: Statistical tools (e.g., ANOVA) can quantify variability between agents, with carbodiimide often providing higher yields (>75%) under standardized conditions .
Q. What experimental design considerations are necessary to assess environmental persistence in aqueous systems?
- Methodological Answer:
- Sample preparation: Use solid-phase extraction (SPE) with Oasis HLB cartridges to concentrate the compound from water matrices. Condition cartridges with methanol and elute with 2-propanol .
- Environmental simulation: Design lab-scale biodegradation studies under varying pH (4–9) and temperature (4–25°C) to mimic natural conditions .
- Analytical controls: Spike internal standards (e.g., deuterated analogs) to correct for matrix effects during LC-MS/MS analysis .
Q. How should crystallographic studies be structured to resolve ambiguities in molecular conformation?
- Methodological Answer:
- Crystal growth: Use slow evaporation of saturated solutions in methanol/chloroform to obtain high-quality single crystals .
- X-ray diffraction: Prioritize refinement of sulfonamide torsion angles and intermolecular hydrogen bonding networks (e.g., N–H···O=S interactions) .
- Validation: Cross-reference experimental data with computational models (DFT) to confirm stability of observed conformers .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility profiles across different solvent systems?
- Methodological Answer:
- Systematic screening: Use nephelometry to quantify solubility in solvents of varying polarity (e.g., DMSO, ethanol, hexane).
- Temperature dependence: Measure solubility at 25°C and 37°C to identify thermodynamic vs. kinetic solubility limitations.
- Validation: Compare results with published databases (e.g., PubChem) while accounting for purity differences (>95% recommended) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
